Cas no 86970-96-9 (1-(5-methylthiophen-2-yl)propan-2-ol)
1-(5-methylthiophen-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-2-(5-methylthiophene)-2-ylethanol
- 1-(5-Methyl-2-thienyl)-2-propanol
- alpha,5-Dimethyl-2-thiopheneethanol
- 2-Thiopheneethanol, alpha,5-dimethyl-
- 1-(5-methylthiophen-2-yl)propan-2-ol
-
- MDL: MFCD27955452
- Inchi: 1S/C8H12OS/c1-6(9)5-8-4-3-7(2)10-8/h3-4,6,9H,5H2,1-2H3
- InChI Key: IHDYOFRFLFTDMP-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1CC(C)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 105
- Topological Polar Surface Area: 48.5
1-(5-methylthiophen-2-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1868785-1g |
1-(5-methylthiophen-2-yl)propan-2-ol |
86970-96-9 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1868785-5g |
1-(5-methylthiophen-2-yl)propan-2-ol |
86970-96-9 | 5g |
$1614.0 | 2023-09-18 | ||
| Enamine | EN300-1868785-10g |
1-(5-methylthiophen-2-yl)propan-2-ol |
86970-96-9 | 10g |
$2393.0 | 2023-09-18 | ||
| Enamine | EN300-1868785-0.05g |
1-(5-methylthiophen-2-yl)propan-2-ol |
86970-96-9 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1868785-0.1g |
1-(5-methylthiophen-2-yl)propan-2-ol |
86970-96-9 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1868785-0.25g |
1-(5-methylthiophen-2-yl)propan-2-ol |
86970-96-9 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1868785-0.5g |
1-(5-methylthiophen-2-yl)propan-2-ol |
86970-96-9 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1868785-1.0g |
1-(5-methylthiophen-2-yl)propan-2-ol |
86970-96-9 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1868785-2.5g |
1-(5-methylthiophen-2-yl)propan-2-ol |
86970-96-9 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1868785-5.0g |
1-(5-methylthiophen-2-yl)propan-2-ol |
86970-96-9 | 5g |
$3728.0 | 2023-06-03 |
1-(5-methylthiophen-2-yl)propan-2-ol Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1-(5-methylthiophen-2-yl)propan-2-ol
Recent Advances in the Study of 1-(5-methylthiophen-2-yl)propan-2-ol (CAS: 86970-96-9) in Chemical Biology and Pharmaceutical Research
The compound 1-(5-methylthiophen-2-yl)propan-2-ol (CAS: 86970-96-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This briefing provides an overview of the latest research findings, focusing on the synthesis, biological activity, and therapeutic potential of this compound.
Recent studies have highlighted the role of 1-(5-methylthiophen-2-yl)propan-2-ol as a key intermediate in the synthesis of novel bioactive molecules. Researchers have employed advanced synthetic methodologies, including catalytic asymmetric synthesis and green chemistry approaches, to optimize the production of this compound. These efforts have resulted in improved yields and enantiomeric purity, which are critical for its application in pharmaceutical formulations.
In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that 1-(5-methylthiophen-2-yl)propan-2-ol exhibits promising pharmacological properties. For instance, it has shown moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its structural similarity to known bioactive thiophene derivatives has prompted investigations into its possible use as a scaffold for designing new drugs targeting neurological disorders.
Further research has explored the pharmacokinetic and toxicological profiles of 1-(5-methylthiophen-2-yl)propan-2-ol. Early findings indicate that the compound has favorable absorption and distribution characteristics, although further studies are needed to assess its metabolic stability and potential toxicity. These insights are crucial for advancing the compound into preclinical development stages.
In conclusion, 1-(5-methylthiophen-2-yl)propan-2-ol (CAS: 86970-96-9) represents a promising candidate for further exploration in drug discovery. Its versatile synthetic accessibility and emerging biological activities make it a valuable subject for ongoing and future research. Continued efforts to elucidate its mechanisms of action and optimize its pharmacological properties will be essential for realizing its full therapeutic potential.
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